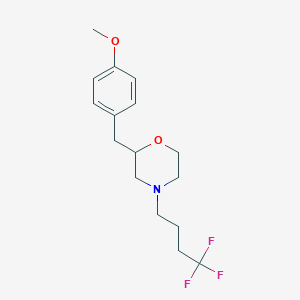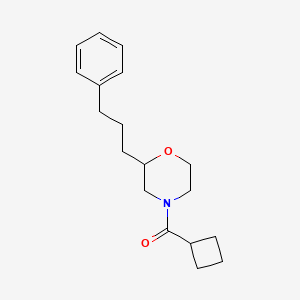
2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine
Overview
Description
2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a morpholine derivative that has been synthesized using various methods. It has been found to have a unique mechanism of action and biochemical and physiological effects that make it useful in various research areas. In
Scientific Research Applications
2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine has potential applications in various scientific research areas. It has been found to be useful in the study of various biological processes such as ion channels, G protein-coupled receptors, and transporters. It has also been used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine is not fully understood. However, it has been found to interact with various biological targets such as ion channels and G protein-coupled receptors. It has been shown to have an inhibitory effect on certain ion channels and to modulate the activity of certain G protein-coupled receptors.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. It has also been found to have an effect on the release of certain hormones, such as insulin and glucagon.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine in lab experiments is its ability to selectively target certain biological processes. It has also been found to have low toxicity levels, making it a safe option for use in various research studies. However, one limitation is that it can be difficult to synthesize, and the purification process can be time-consuming.
Future Directions
There are several future directions for the use of 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine in scientific research. One area of interest is in the development of new drugs and therapeutic agents. It has also been suggested that this compound could be useful in the study of various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine is a chemical compound that has potential applications in various scientific research areas. Its unique mechanism of action and biochemical and physiological effects make it a useful tool for studying various biological processes. While there are limitations to its use in lab experiments, future research could lead to the development of new drugs and therapeutic agents and a better understanding of neurological disorders.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-(4,4,4-trifluorobutyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO2/c1-21-14-5-3-13(4-6-14)11-15-12-20(9-10-22-15)8-2-7-16(17,18)19/h3-6,15H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAUYVOEJPBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-(4,4,4-trifluorobutyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-chloro-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B3812681.png)
![2-[{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B3812694.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3812707.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]amino}-N-(4-methylphenyl)propanamide](/img/structure/B3812712.png)
![4-chloro-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B3812721.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B3812724.png)
![1-(5-{[(4-fluorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3812732.png)
![1-(2-chloropyridin-3-yl)-N-methyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B3812737.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(methylsulfonyl)benzyl]piperidin-3-ol](/img/structure/B3812743.png)
![N-[(2-methoxypyrimidin-5-yl)methyl]-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B3812747.png)
![methyl (2S,4R)-1-methyl-4-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3812748.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(6-methyl-2-pyridinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B3812771.png)

![N-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B3812779.png)